molecular formula C12H19NO4 B13466905 Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13466905
M. Wt: 241.28 g/mol
InChI Key: VWXKCYOEACMZNG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-7-oxa-1-azaspiro[35]nonane-1-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an oxo group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and materials science.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s derivatives may have pharmacological properties, making it a potential lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of both an oxo group and an oxa group within the spirocyclic framework. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-9(14)12(13)4-6-16-7-5-12/h4-8H2,1-3H3

InChI Key

VWXKCYOEACMZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCOCC2

Origin of Product

United States

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